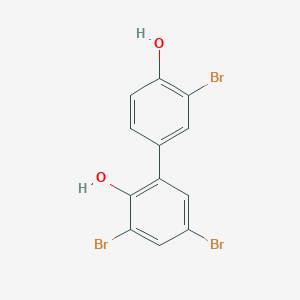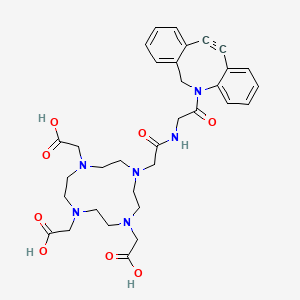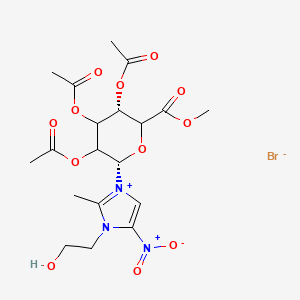
2,4-Dihydroxy-3,5,5-bromobiphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dihydroxy-3,5,5-bromobiphenyl is a chemical compound with the molecular formula C12H7Br3O2 and a molecular weight of 422.89. It is a useful building block and reactant in various chemical syntheses. This compound is characterized by the presence of two hydroxyl groups and three bromine atoms attached to a biphenyl structure, making it a versatile intermediate in organic chemistry.
Vorbereitungsmethoden
The synthesis of 2,4-Dihydroxy-3,5,5-bromobiphenyl typically involves the bromination of biphenyl derivatives. One common method involves the reaction of p-bromoaniline with sodium nitrite in the presence of hydrochloric acid to form a diazonium salt, which is then reacted with benzene under alkaline conditions to produce p-bromobiphenyl . This intermediate can be further brominated and hydroxylated to yield this compound. Industrial production methods may involve similar steps but optimized for large-scale synthesis.
Analyse Chemischer Reaktionen
2,4-Dihydroxy-3,5,5-bromobiphenyl undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromine atoms can be reduced to form less substituted biphenyl derivatives.
Substitution: The bromine atoms can be substituted with other functional groups using reagents like sodium azide or organometallic compounds.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form more complex biphenyl derivatives.
Common reagents used in these reactions include bromine, sodium hydroxide, and various organometallic catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,4-Dihydroxy-3,5,5-bromobiphenyl is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,4-Dihydroxy-3,5,5-bromobiphenyl involves its interaction with molecular targets through its hydroxyl and bromine groups. These functional groups can participate in hydrogen bonding, electrophilic substitution, and other interactions with biological molecules. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2,4-Dihydroxy-3,5,5-bromobiphenyl can be compared with other similar compounds such as:
2,5-Dihydroxy-3-undecyl-1,4-benzoquinone: Known for its biological activity and used in medicinal chemistry.
Chalcones: Flavonoid-type compounds with similar hydroxyl and aromatic structures, used in various bioactive applications.
Eigenschaften
Molekularformel |
C12H7Br3O2 |
|---|---|
Molekulargewicht |
422.89 g/mol |
IUPAC-Name |
2,4-dibromo-6-(3-bromo-4-hydroxyphenyl)phenol |
InChI |
InChI=1S/C12H7Br3O2/c13-7-4-8(12(17)10(15)5-7)6-1-2-11(16)9(14)3-6/h1-5,16-17H |
InChI-Schlüssel |
YESCGLKAXGFTBH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C2=C(C(=CC(=C2)Br)Br)O)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(13S,14S,17R)-13-ethyl-17-ethynylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-ol](/img/structure/B13859868.png)
![N-(3,4-dimethoxyphenyl)-6-(1-methylindazol-5-yl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B13859891.png)



![(3R,5S)-5-(6-Cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic Acid Sodium Salt](/img/structure/B13859914.png)

![2-Ethoxybenzo[b]thiophen-4-ol](/img/structure/B13859918.png)
![4-[[2-(4-Chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperidine](/img/structure/B13859925.png)

![3-Methyl-2-chloro-4-amino-3H-imidazo[4,5-f]quinoline, Hydrochloride Salt](/img/structure/B13859937.png)


